REACTION_CXSMILES
|
[NH3:1].N.N.N.N.N.[OH2:7].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:31].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[P]=O.[Mo].[P]>OP(O)(O)=O.O.[NH4+].[NH4+].[O-][Mo]([O-])(=O)=O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31]=[O:7] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36,42.43.44,45.46.47.48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67.68.69.70.71.72.73.74.75.76.77.78.79.80.81,^1:37|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mo]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
(NH4)6 Mo7O24 ·4H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Name
|
ammonium heptamolybdate
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
ammonium heptamolybdate
|
Type
|
product
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Name
|
molybdenum oxide
|
Type
|
product
|
Smiles
|
[Mo]=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 51545.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH3:1].N.N.N.N.N.[OH2:7].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo:31].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[P]=O.[Mo].[P]>OP(O)(O)=O.O.[NH4+].[NH4+].[O-][Mo]([O-])(=O)=O>[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[NH3:1].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[OH2:7].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31].[Mo:31]=[O:7] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20.21.22.23.24.25.26.27.28.29.30.31.32.33.34.35.36,42.43.44,45.46.47.48.49.50.51.52.53.54.55.56.57.58.59.60.61.62.63.64.65.66.67.68.69.70.71.72.73.74.75.76.77.78.79.80.81,^1:37|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mo]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[P]
|
Name
|
(NH4)6 Mo7O24 ·4H2O
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
OP(=O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-]
|
Name
|
ammonium heptamolybdate
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N.N.N.N.N.N.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo]
|
Name
|
|
Type
|
product
|
Smiles
|
[Mo]=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 51545.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |